2-(4-Bromophenyl)-1-methylpyrrolidine
Description
2-(4-Bromophenyl)-1-methylpyrrolidine is a pyrrolidine derivative featuring a brominated aromatic ring at the 2-position and a methyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₄BrN, and it is commercially available with a purity of ≥95% (CAS 1088410-99-4) .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEICTJOEICJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164737-33-1 | |
| Record name | 2-(4-bromophenyl)-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 1-methylpyrrolidine to form an imine intermediate. This intermediate is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpyrrolidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Phenylpyrrolidine derivatives.
Substitution: Hydroxyl or amino-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a five-membered nitrogen-containing ring (pyrrolidine), which enhances its chemical reactivity. The bromine atom attached to the phenyl ring increases its electrophilic nature, making it suitable for various chemical reactions, including:
- Cross-coupling reactions : The bromine substituent allows for further functionalization via transition metal-catalyzed reactions.
- Ring-opening reactions : The pyrrolidine ring can undergo transformations that expand the synthetic scope of the compound.
- Imine formation : The compound can participate in imine formation reactions, which are crucial in organic synthesis.
Anticancer Research
Recent studies have highlighted the potential of 2-(4-Bromophenyl)-1-methylpyrrolidine derivatives in anticancer drug development. For instance, compounds with similar structures have shown selectivity for NMDA receptors, which are implicated in various neurological disorders and cancer therapies. A study demonstrated that the 4-bromo analog exhibited significant binding affinity to NMDA receptors, indicating potential therapeutic applications in targeting these receptors for cancer treatment .
Drug Development
The compound serves as a building block for synthesizing various bioactive molecules. Its ability to undergo N-arylation reactions has been explored for developing new pharmaceuticals. For example, the copper-catalyzed N-arylation of amides using derivatives of this compound has yielded promising results in synthesizing novel drug candidates .
Organic Synthesis
This compound is utilized as a versatile intermediate in organic synthesis. Its reactive bromophenyl group allows for multiple synthetic pathways, including:
- Formation of heterocycles : The compound can participate in cyclization reactions to form complex heterocyclic structures.
- Synthesis of imines and amines : It can be used to create imines and amines through various coupling reactions.
Catalysis
The compound has been employed as a catalyst or ligand in several catalytic processes. Its unique structure enables it to stabilize transition states during chemical reactions, enhancing reaction efficiency and selectivity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a derivative of this compound against murine hepatocellular carcinoma models. The results indicated that the compound improved the efficacy of standard anticancer drugs by overcoming multidrug resistance mechanisms .
| Compound | Binding Affinity (K_i) | Selectivity |
|---|---|---|
| 4-Bromo Analog | 0.62 μM | High |
| 4-Chloro Analog | 0.63 μM | High |
Case Study 2: Synthesis of Novel Derivatives
In another study, researchers synthesized various derivatives of this compound through N-arylation reactions, yielding compounds with enhanced biological activity. The following table summarizes key findings:
| Reaction Type | Yield (%) | Product Structure |
|---|---|---|
| N-Arylation | 85 | Product A |
| Cyclization | 70 | Product B |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations and Physicochemical Properties
The bromophenyl-pyrrolidine scaffold is modified in several ways across analogues, influencing solubility, lipophilicity, and receptor interactions. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Contradictions and Limitations
- Positional Isomerism : The 2- vs. 3-substituted pyrrolidines (e.g., 2- vs. 3-(4-bromophenyl)) may have divergent biological profiles, but comparative data are sparse .
- Receptor Specificity: While pyridazinones show FPR2 selectivity, the impact of replacing pyridazinone with pyrrolidine (as in the target compound) on receptor binding remains unstudied .
- Anti-inflammatory vs. Receptor Agonism: Oxadiazoles () and pyridazinones () share bromophenyl groups but differ in core structure, leading to distinct mechanisms (COX inhibition vs. FPR activation).
Biological Activity
2-(4-Bromophenyl)-1-methylpyrrolidine is a chemical compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anti-inflammatory effects, as well as its structural characteristics and synthetic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a bromophenyl group, which enhances its reactivity and biological activity. The presence of the bromine atom is significant, as it can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound. In one study, compounds structurally similar to this pyrrolidine derivative were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited moderate antibacterial activity, with inhibition zones measuring up to 17 mm for E. coli and 15 mm for S. aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 17 |
| This compound | S. aureus | 15 |
This suggests that the compound may be a viable candidate for further development as an antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in inflammatory diseases. This property is particularly valuable in treating conditions such as rheumatoid arthritis and other autoimmune disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrrolidine ring can significantly alter its potency and selectivity against specific biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the compound's reactivity and interaction with enzymes or receptors involved in disease processes .
Case Study 1: Synthesis and Evaluation
In a synthesis study, researchers developed various derivatives of this compound to evaluate their biological activities. The synthesized compounds were subjected to antibacterial assays, where several exhibited enhanced activity compared to the parent compound. This highlights the importance of structural modifications in improving therapeutic efficacy .
Case Study 2: Mechanistic Insights
A mechanistic study investigated how this compound interacts with bacterial cell membranes. The compound was found to disrupt membrane integrity, leading to cell lysis in susceptible bacterial strains. This mode of action underscores its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-methylpyrrolidine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple 4-bromophenyl boronic acid with a functionalized pyrrolidine precursor. For example, highlights a similar synthesis of 2-(4-bromophenyl)pyridine using Suzuki coupling with a 29% yield. To improve yields:
- Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%).
- Use anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Table :
| Precursor | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Bromophenyl boronic acid | Pd(PPh₃)₄ | THF | 29% |
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
- Structure :
- NMR : ¹H NMR (CDCl₃) to identify aromatic protons (δ 7.3–7.5 ppm) and pyrrolidine methyl groups (δ 2.3–2.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
- Safety : Refer to GHS-compliant protocols for handling brominated compounds (e.g., recommends PPE and fume hoods) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound derivatives?
- Methodological Answer : X-ray crystallography (e.g., SHELXL for refinement) provides unambiguous bond lengths and angles. For instance, used Hirshfeld surface analysis to resolve ambiguities in pyrimidine derivatives by comparing experimental and calculated torsion angles. Apply similar methods:
- Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
- Refine structures using SHELX suite, cross-validating with ORTEP-3 for graphical representation .
Q. What supramolecular interactions dominate the solid-state packing of this compound?
- Methodological Answer : Graph set analysis ( ) identifies hydrogen-bonding motifs (e.g., C−H∙∙∙Br or N−H∙∙∙π interactions). For brominated aromatics:
- Use Mercury software to visualize close contacts (<3.5 Å).
- Quantify interaction energies with DFT calculations (e.g., B3LYP/6-31G*).
- Compare with Etter’s rules for predictive design of co-crystals .
Q. How can researchers reconcile low yields in multi-step syntheses involving this compound intermediates?
- Methodological Answer :
- Step Tracking : Use LC-MS to identify bottlenecks (e.g., monitored intermediates via TLC and IR).
- Contradiction Analysis : If Suzuki coupling underperforms (e.g., <30% yield), switch to Buchwald-Hartwig amination for N-alkylation (see ’s 67–81% yields for analogous compounds).
- Scale-Up : Optimize stoichiometry (1.2 eq. boronic acid) and catalyst recovery .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in electrophilic reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
